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Introduction

Flunixin is a potent, non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary
medicine to alleviate inflammation, pain, and fever in livestock.[1][2] Its use in food-producing
animals necessitates rigorous monitoring to ensure that residue levels in edible tissues do not
exceed established maximum residue limits (MRLS), safeguarding consumer health.[1][2][3]
This application note provides a detailed Liquid Chromatography with tandem Mass
Spectrometry (LC-MS/MS) protocol for the sensitive and specific quantification of flunixin in
various animal tissues, including muscle, liver, kidney, and fat.

The described methodology is based on established and validated procedures, offering a
reliable framework for regulatory compliance testing, pharmacokinetic studies, and drug
residue analysis.[1][4][5] The protocol employs a straightforward extraction and clean-up
procedure, followed by reversed-phase liquid chromatography for separation and tandem mass
spectrometry for detection and quantification.[1][5]

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the
analysis of flunixin in tissue samples.

Materials and Reagents
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e Flunixin standard (Toronto Research Chemicals)[6]

¢ Flunixin-d3 (internal standard) (Toronto Research Chemicals)[1][6]
o Acetonitrile (HPLC grade)[3]

e Methanol (HPLC grade)[3]

o Water (HPLC grade)[3]

e Formic acid (LC-MS grade)[3]

o Ethyl acetate (analytical grade)[4]

e n-Hexane (analytical grade)[3]

e Ammonium hydroxide

e Hydrochloric acid

e Solid Phase Extraction (SPE) cartridges: Strong Cation Exchange[4] or C18[3][6]
e Homogenizer

e Centrifuge

o Vortex mixer

« Nitrogen evaporator

e LC-MS/MS system (e.g., Waters Alliance 2695 with Quattro Premier XE or equivalent)[1]

Standard Solution Preparation

o Stock Solutions (1 mg/mL): Accurately weigh and dissolve flunixin and flunixin-d3 in
methanol to prepare individual stock solutions. Store at -20°C.

o Working Standard Solutions: Prepare intermediate and working standard solutions by serial
dilution of the stock solutions with acetonitrile or a suitable solvent mixture.[1] For spiking
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and calibration curves, working solutions are typically prepared in the range of 0.1 to 0.4
pg/mL.[1]

Sample Preparation

The following protocol is a general guideline and may require optimization based on the
specific tissue matrix and laboratory instrumentation. Two primary extraction methods are
presented: a simple acetonitrile extraction and a more extensive liquid-liquid extraction with
SPE clean-up.

Method 1: Acetonitrile Extraction (primarily for muscle tissue)[1][5]

Homogenization: Homogenize the tissue sample (e.g., 2-10 g) to a uniform consistency.[1]

o Extraction: Weigh approximately 200 mg of the homogenized tissue into a centrifuge tube.
Add the internal standard (flunixin-d3) working solution. Add acetonitrile (e.g., 1 mL), vortex
thoroughly, and sonicate for 5 minutes.[1]

o Centrifugation: Centrifuge the sample at 4,000 x g for 5 minutes at 4°C.[1]

o Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a
gentle stream of nitrogen.[1]

o Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 150 pL) of the initial
mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[1]

« Filtration and Injection: Filter the reconstituted sample through a 0.2 um syringe filter before
injection into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction and Solid-Phase Extraction (for various tissues)[4]
» Hydrolysis (optional): For some matrices, an initial acid hydrolysis step may be employed.[4]

o Extraction: Homogenize the tissue sample. To a known amount of homogenate, add the
internal standard. Adjust the pH to approximately 9.5 and perform a liquid-liquid extraction
with ethyl acetate.[4]
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SPE Clean-up: Purify a portion of the ethyl acetate extract using a strong cation exchange
SPE cartridge.[4]

Elution: Elute the analyte from the SPE cartridge.

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the
mobile phase.[4]

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

LC System: HPLC or UHPLC system

Column: Reversed-phase C18 column (e.g., Waters XBridge™ C18, 3.5 um, 2.1 x 150 mm)
[1]

Mobile Phase A: 0.1% formic acid in water[1][3]
Mobile Phase B: 0.1% formic acid in acetonitrile[1][3]

Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A,
ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-
equilibration step.[1][2]

Flow Rate: 0.2 mL/min[1]

Column Temperature: 35°C[1]

Injection Volume: 10 pL[1]

Mass Spectrometer: Triple quadrupole mass spectrometer
lonization Mode: Positive Electrospray lonization (ESI+)[1][5]

Detection Mode: Multiple Reaction Monitoring (MRM)[1][5]

MRM Transitions:
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Collision Energy

Analyte Precursor lon (m/z) Product lon (m/z) (V)
e
Flunixin 297.1 279.0 22
Flunixin 297.1 263.9 33
Flunixin-d3 (IS) 300.1 282.1 31
Flunixin-d3 (IS) 300.1 264.0 45

Note: The specific MRM transitions and collision energies should be optimized for the

instrument in use.

Data Presentation

The following tables summarize quantitative data from published studies for the detection of

flunixin in various bovine tissues.

Table 1: Recovery and Precision Data

Coefficient of Variation

Tissue Recovery (%)

(%CV)
Liver 85.9 5.9
Kidney 94.6 9.9
Muscle 87.4 4.7
Fat 87.6 4.4

Data sourced from a study on edible bovine tissues.[4]

Table 2: Limits of Detection (LOD) and Quantitation (LOQ)
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Tissue Theoretical LOD Theoretical LOQ Validated LOQ
(nglkg) (nglkg) (nglkg)

Liver 0.1 0.3 1

Kidney 0.1 0.2 1

Muscle 0.2 0.6 1

Fat 0.2 0.4 1

Data sourced from a study on edible bovine tissues.[4]

Table 3: Linearity and Calibration Range

Tissue Calibration Range (pg/kg)
Bovine Muscle 10-40
Bovine Liver 1-400
Bovine Kidney 1-400
Bovine Fat 1-100

Calibration range for bovine muscle is from one study[1], while the ranges for liver, kidney, and

fat are from another.[4]

Experimental Workflow Visualization

Click to download full resolution via product page
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Caption: A flowchart of the LC-MS/MS protocol for flunixin detection in tissue samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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